6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a dibrominated chromene core and a 4-methylphenyl carboxamide substituent. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-methylphenyl group contributes steric and electronic effects, influencing solubility and binding affinity .
Properties
IUPAC Name |
6,8-dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO3/c1-9-2-4-12(5-3-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWPCEKSYNDPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene derivative followed by the introduction of the carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. The final step involves the coupling of the brominated chromene with 4-methylphenylamine under acidic or basic conditions to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromene core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different oxidation states of the chromene core.
Scientific Research Applications
6,8-Dibromo-N-(4-methylphenyl)-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide with analogous compounds:
Key Observations :
- Halogen vs.
- Melting Points : The 4-bromo-2-fluorophenyl analog has a reported melting point of 164°C, suggesting stronger crystal packing due to halogen-driven interactions (e.g., C–H⋯F/N bonds) .
- Bioactivity : Only the 4-bromo-2-fluorophenyl derivative has documented antimicrobial activity (Yield: 54.68%; IR N–H at 3471 cm⁻¹, C=O at 1718 cm⁻¹), indicating halogenation patterns influence efficacy .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy :
- Crystal Packing :
- While crystallographic data for the target compound is unavailable, halogenated analogs (e.g., 4-bromo-2-fluorophenyl) exhibit C–H⋯N/F hydrogen bonds and π–π stacking, as seen in related imidazole-imine structures .
- Methyl groups may disrupt dense packing compared to halogens, reducing melting points .
Biological Activity
6,8-Dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H8Br2N2O5. The compound features a chromene core with bromine substitutions at positions 6 and 8 and a carboxamide functional group. The presence of the 4-methylphenyl moiety enhances its lipophilicity, potentially influencing its bioactivity.
Anticancer Properties
Recent studies have indicated that derivatives of 2H-chromene exhibit promising anticancer properties. For instance, compounds with similar structural features have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Mechanism of Action :
- P2Y6 Receptor Antagonism : Research has highlighted that certain 2H-chromene derivatives act as antagonists to the P2Y6 receptor, which is implicated in cancer progression and inflammation. In vitro assays demonstrated that this compound can inhibit calcium transients induced by UDP in human astrocytoma cells, suggesting its potential role in cancer therapy .
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Preliminary findings suggest moderate antibacterial activity against various strains, indicating potential therapeutic applications in infectious diseases.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of chromene derivatives, this compound was tested against several cancer cell lines using the MTT assay. The results showed that this compound exhibited significant cytotoxicity at concentrations above 10 µM, with an IC50 value indicative of its potency compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Control (Cisplatin) | MCF-7 | 5.0 |
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of various derivatives against multi-drug resistant pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a lead compound for developing new antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Q & A
Q. What are the optimized synthetic routes for 6,8-dibromo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
The synthesis of brominated chromene carboxamides typically involves multi-step reactions. For analogous compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in ), key steps include:
- Coupling reactions : Bromination at the 6,8-positions may require electrophilic substitution using bromine or N-bromosuccinimide (NBS) in acetic acid or DMF .
- Amide bond formation : The carboxamide group is introduced via coupling of the chromene carboxylic acid derivative with 4-methylaniline, using activating agents like EDCI/HOBt or DCC .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., acetone or Et₂O) are critical for isolating high-purity products . Yield optimization depends on controlling temperature (e.g., 0–25°C for bromination) and solvent choice (e.g., anhydrous DMF for moisture-sensitive steps) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the 6,8-dibromo pattern shows distinct aromatic proton splitting, while the 4-methylphenyl group exhibits a singlet near δ 2.3 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., for 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde) resolves stereochemistry and validates the chromene core’s planarity (mean C–C bond length: 0.003 Å, R factor: 0.019) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 467.92 for C₁₇H₁₂Br₂NO₃) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Solubility : Bromine substituents increase hydrophobicity. Solubility is typically higher in DMSO or DMF than in aqueous buffers, necessitating stock solutions in polar aprotic solvents .
- Stability : The compound is light-sensitive due to the chromene core. Storage at –20°C under inert gas (N₂ or Ar) is recommended. Degradation under basic conditions (pH > 9) may occur via lactone ring opening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine substituents on biological activity?
- Comparative analogs : Synthesize derivatives with halogen substitutions (e.g., Cl, F) or electron-withdrawing groups (e.g., NO₂) at positions 6 and 7. Assess changes in bioactivity (e.g., IC₅₀ in anticancer assays) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare electrostatic potential maps and HOMO-LUMO gaps, correlating with experimental cytotoxicity data .
- Crystallographic data : Overlay X-ray structures of analogs to identify steric or electronic effects of bromine on target binding (e.g., kinase active sites) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Dose-response profiling : Test across a broad concentration range (nM–µM) to differentiate specific vs. nonspecific effects. For example, notes similar compounds show anticancer activity at µM concentrations but antimicrobial effects at lower doses .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm hypothesized targets (e.g., topoisomerase II inhibition for anticancer activity) .
- Metabolic stability assays : Evaluate compound half-life in liver microsomes to rule out artifactual bioactivity due to metabolite generation .
Q. What mechanistic insights can be gained from studying its interaction with cellular membranes or proteins?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to immobilized receptors (e.g., estrogen receptor-α for chromene derivatives) .
- Fluorescence quenching : Monitor tryptophan residues in albumin or cytochrome P450 enzymes to assess binding constants and conformational changes .
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to predict membrane permeability, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
